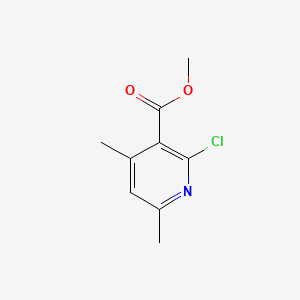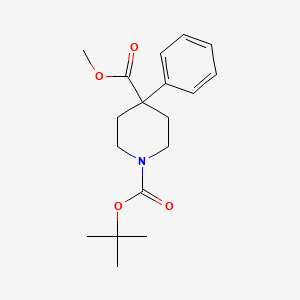
1-Boc-4-phenyl-4-piperidinedicarboxylic acid methyl ester
描述
1-Boc-4-phenyl-4-piperidinedicarboxylic acid methyl ester is a chemical compound with the molecular formula C18H25NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a phenyl group, and two ester functionalities. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
1-Boc-4-phenyl-4-piperidinedicarboxylic acid methyl ester can be synthesized through a multi-step process involving the protection of the piperidine nitrogen, introduction of the phenyl group, and esterification of the carboxylic acid functionalities. One common synthetic route involves the following steps:
Protection of Piperidine Nitrogen: The piperidine nitrogen is protected using a Boc group, typically by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the Boc-protected piperidine is reacted with a phenyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Esterification: The carboxylic acid functionalities are esterified using methanol and a strong acid catalyst such as sulfuric acid (H2SO4) to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
1-Boc-4-phenyl-4-piperidinedicarboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester functionalities, where nucleophiles like amines or alcohols replace the ester group to form amides or other esters.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Amines, alcohols, base catalysts
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Amides, esters
科学研究应用
1-Boc-4-phenyl-4-piperidinedicarboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and pain management.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Boc-4-phenyl-4-piperidinedicarboxylic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions at other functional groups. The phenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The ester functionalities can undergo hydrolysis to release active carboxylic acids, which can further interact with biological targets.
相似化合物的比较
Similar Compounds
1-Boc-4-phenylpiperidine: Lacks the dicarboxylic acid ester functionalities, making it less versatile in synthetic applications.
4-Phenylpiperidine: Does not have the Boc protecting group, leading to different reactivity and stability.
1-Boc-4-piperidinedicarboxylic acid methyl ester: Lacks the phenyl group, resulting in different lipophilicity and biological activity.
Uniqueness
1-Boc-4-phenyl-4-piperidinedicarboxylic acid methyl ester is unique due to its combination of a Boc protecting group, phenyl group, and ester functionalities. This combination provides a balance of stability, reactivity, and lipophilicity, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-phenylpiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-17(2,3)23-16(21)19-12-10-18(11-13-19,15(20)22-4)14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIDBKCXXQZEMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
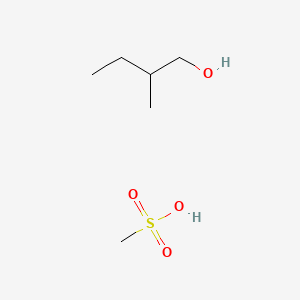
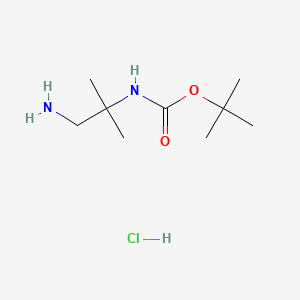
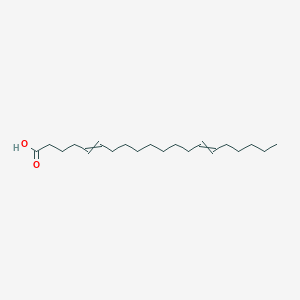
![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B599718.png)
![N,N'-1,2-Ethanediyl-bis[2,4,6-trinitro-1,3-benzenediamine]](/img/structure/B599719.png)
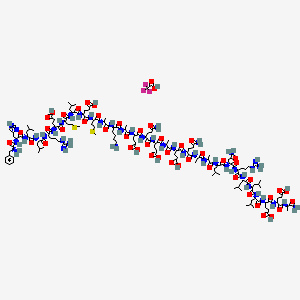

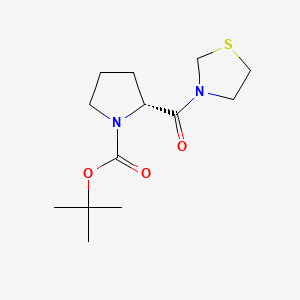
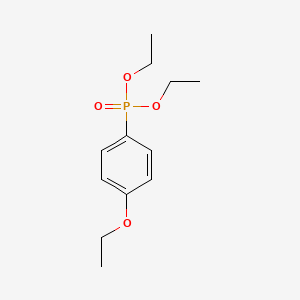
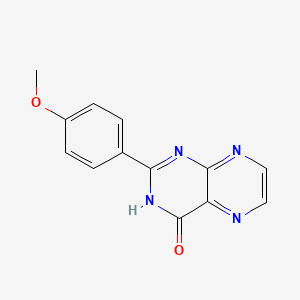
![5-Bromo-2,3,3-trimethyl-3H-benzo[G]indole](/img/structure/B599729.png)
![N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide](/img/structure/B599730.png)
